molecular formula C91H130N22O23 B13383810 H-Tyr-Gly-Val-Tyr-Thr-Lys-Val-Ser-Arg-Tyr-Leu-Asp-Trp-Ile-His-OH

H-Tyr-Gly-Val-Tyr-Thr-Lys-Val-Ser-Arg-Tyr-Leu-Asp-Trp-Ile-His-OH

Cat. No.: B13383810
M. Wt: 1900.1 g/mol
InChI Key: ZWIJLOHGIXGMAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Activated Protein C (390-404), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection agents such as TFA .

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Activated Protein C (390-404), human, primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the peptide itself, Activated Protein C (390-404), human. No significant by-products are typically formed if the synthesis is carried out under controlled conditions .

Comparison with Similar Compounds

Similar Compounds

  • Activated Protein C (1-12), human
  • Activated Protein C (13-26), human
  • Activated Protein C (27-39), human

Uniqueness

Activated Protein C (390-404), human, is unique due to its specific sequence and potent inhibition of the anticoagulant activity of activated protein C. This specificity makes it a valuable tool in studying the mechanisms of blood coagulation and developing therapeutic agents .

Properties

Molecular Formula

C91H130N22O23

Molecular Weight

1900.1 g/mol

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97)

InChI Key

ZWIJLOHGIXGMAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N

Origin of Product

United States

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